molecular formula C13H17ClN2O4S B512974 1-[4-(4-Chloro-3-methoxybenzenesulfonyl)piperazin-1-yl]ethan-1-one CAS No. 941263-73-6

1-[4-(4-Chloro-3-methoxybenzenesulfonyl)piperazin-1-yl]ethan-1-one

Cat. No. B512974
CAS RN: 941263-73-6
M. Wt: 332.8g/mol
InChI Key: ATECDNNXJFEILJ-UHFFFAOYSA-N
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Description

Synthesis Analysis

A library of structurally modified 3-(piperazin-1-yl)-1,2-benzothiazole derivatives has been designed and synthesized through a multi-step procedure. The structures of these compounds were characterized using techniques such as IR, 1H NMR, 13C NMR, and mass spectrometry. These derivatives were evaluated for drug likeness according to Lipinski’s rule of five (RO5). While most of the compounds complied with RO5, one of them showed two violations. Additionally, these compounds were screened for antibacterial activity, with three of them exhibiting activity against bacteria such as Bacillus subtilis and Staphylococcus aureus .


Molecular Structure Analysis

The molecular structure of 1-(piperazin-1-yl)ethan-1-one consists of an acetyl group attached to a piperazine ring. The piperazine moiety contributes to its biological activity, making it an interesting scaffold for drug development .

properties

IUPAC Name

1-[4-(4-chloro-3-methoxyphenyl)sulfonylpiperazin-1-yl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17ClN2O4S/c1-10(17)15-5-7-16(8-6-15)21(18,19)11-3-4-12(14)13(9-11)20-2/h3-4,9H,5-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATECDNNXJFEILJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCN(CC1)S(=O)(=O)C2=CC(=C(C=C2)Cl)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17ClN2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.80 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[4-(4-Chloro-3-methoxybenzenesulfonyl)piperazin-1-yl]ethan-1-one

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